molecular formula C10H17NO2 B12533893 N-(4-Methyl-5-oxo-1-hepten-4-yl)acetamide

N-(4-Methyl-5-oxo-1-hepten-4-yl)acetamide

Cat. No.: B12533893
M. Wt: 183.25 g/mol
InChI Key: PVJNLSPPTNSJLW-UHFFFAOYSA-N
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Description

N-(4-Methyl-5-oxo-1-hepten-4-yl)acetamide is an organic compound with a unique structure that includes a heptenyl chain and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyl-5-oxo-1-hepten-4-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 4-methyl-5-oxo-1-heptene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-5-oxo-1-hepten-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group, leading to the formation of substituted amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted amides.

Scientific Research Applications

N-(4-Methyl-5-oxo-1-hepten-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-Methyl-5-oxo-1-hepten-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4,5-Dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)alanine: A compound with a similar acetamide group but different structural features.

    N-(3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide: Another acetamide derivative with distinct functional groups.

Uniqueness

N-(4-Methyl-5-oxo-1-hepten-4-yl)acetamide is unique due to its heptenyl chain and specific functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

N-(4-methyl-5-oxohept-1-en-4-yl)acetamide

InChI

InChI=1S/C10H17NO2/c1-5-7-10(4,9(13)6-2)11-8(3)12/h5H,1,6-7H2,2-4H3,(H,11,12)

InChI Key

PVJNLSPPTNSJLW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C)(CC=C)NC(=O)C

Origin of Product

United States

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